Core Chemical Identity and Molecular Structure
Core Chemical Identity and Molecular Structure
An In-Depth Technical Guide to (3,4-Dimethoxyphenyl)acetone (CAS 776-99-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the compound registered under CAS number 776-99-8, commonly known as (3,4-Dimethoxyphenyl)acetone. We will delve into its molecular characteristics, physicochemical properties, synthesis, and critical applications, particularly its role as a pivotal intermediate in pharmaceutical manufacturing.
(3,4-Dimethoxyphenyl)acetone is an aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its structure is characterized by a phenyl ring substituted with two methoxy groups at the 3 and 4 positions and an acetone functional group.[1] The presence of these specific functional groups dictates its chemical behavior and utility. The methoxy groups, for instance, are electron-donating, which can influence the reactivity of the aromatic ring, while the ketone moiety is a site for numerous chemical transformations.[1]
A summary of its key identifiers is presented below.
| Identifier | Value |
| CAS Registry Number | 776-99-8[2] |
| IUPAC Name | 1-(3,4-Dimethoxyphenyl)propan-2-one[3][4] |
| Synonyms | (3,4-Dimethoxyphenyl)acetone, Veratone, Veratryl acetone, 3,4-Dimethoxybenzyl methyl ketone[1][2][3][5] |
| Molecular Formula | C₁₁H₁₄O₃[6][7] |
| Molecular Weight | 194.23 g/mol [6][8] |
| InChI | InChI=1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,6H2,1-3H3[2][3] |
| SMILES | O(C)C1=C(OC)C=C(CC(C)=O)C=C1[1] |
The two-dimensional representation of the molecular structure is illustrated in the following diagram.
Caption: Generalized synthesis workflow for CAS 776-99-8.
Causality in Synthesis:
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Condensation: This initial step is crucial for forming the carbon-carbon bond that extends the side chain from the aromatic ring, setting the stage for the propanone structure.
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Reduction: The subsequent reduction of the intermediate (e.g., a nitrostyrene derivative) is the key transformation that converts the functional group into the desired ketone, yielding the final product.
Chemical Reactivity
The reactivity of (3,4-Dimethoxyphenyl)acetone is dominated by its ketone functional group. This makes it a prime candidate for reactions such as:
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Reductive Amination: To produce various amine derivatives, a common strategy in pharmaceutical synthesis.
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Condensation Reactions: Further building of molecular complexity.
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Oxidation/Reduction: Modifying the ketone as required for a target molecule.
Applications in Pharmaceutical Development
The principal application of (3,4-Dimethoxyphenyl)acetone is its role as a key starting material in the synthesis of α-Methyldopa, an important antihypertensive drug. [1][4]The structure of (3,4-Dimethoxyphenyl)acetone contains the core carbon framework and the specific aromatic substitution pattern required to construct the more complex drug molecule.
Caption: Role as an intermediate in active pharmaceutical ingredient (API) synthesis.
This utility highlights the importance of (3,4-Dimethoxyphenyl)acetone in the pharmaceutical supply chain, where the purity and consistent supply of such intermediates are critical for drug manufacturing. [4]
Protocol for Analytical Characterization: GC-MS
To ensure the purity and identity of (3,4-Dimethoxyphenyl)acetone, a robust analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, providing both separation and structural identification.
Objective: To confirm the identity and assess the purity of a sample of (3,4-Dimethoxyphenyl)acetone.
Methodology:
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Sample Preparation:
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Prepare a 1 mg/mL stock solution of the sample in a high-purity solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical to ensure complete dissolution and compatibility with the GC inlet.
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Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. This concentration is optimal for avoiding detector saturation while ensuring a strong signal-to-noise ratio.
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GC-MS Instrumentation and Conditions:
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Gas Chromatograph: Agilent 8890 GC or equivalent.
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Mass Spectrometer: Agilent 5977B MSD or equivalent.
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GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is chosen for its excellent resolving power for a wide range of aromatic compounds.
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Injection: 1 µL of the prepared sample is injected in split mode (e.g., 50:1 split ratio) to prevent column overloading.
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Inlet Temperature: 250 °C. This temperature ensures rapid and complete volatilization of the analyte without thermal degradation.
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 1 minute.
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Ramp: Increase at 15 °C/min to 280 °C.
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Final hold: Hold at 280 °C for 5 minutes. This program is designed to provide good separation from potential impurities and ensure the target analyte elutes with a sharp, symmetrical peak.
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-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Scan Range: 40-400 m/z. This mass range covers the molecular ion and expected fragmentation patterns.
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Data Analysis (Self-Validation):
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Identity Confirmation: The retention time of the major peak in the sample chromatogram must match that of a certified reference standard. The acquired mass spectrum must also match the library spectrum (e.g., NIST) and show the expected molecular ion peak (m/z 194) and characteristic fragment ions.
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Purity Assessment: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >97% is often required for use in synthesis. [9]
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Safety and Handling
(3,4-Dimethoxyphenyl)acetone is an industrial chemical and must be handled with appropriate care. [1]
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Hazards: May cause skin, eye, and respiratory tract irritation (Risk Statement R36/37). [4]* Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes (Safety Statement S24/25). [4]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents. [4][5]
Conclusion
(3,4-Dimethoxyphenyl)acetone, CAS 776-99-8, is a well-characterized aromatic ketone with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . Its molecular structure is fundamental to its role as a high-value intermediate in the synthesis of pharmaceuticals, most notably methyldopa. A thorough understanding of its physicochemical properties, synthetic routes, and analytical profiles is essential for its effective and safe utilization in research and commercial drug development.
References
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Cheméo. (n.d.). Chemical Properties of 3,4-Dimethoxyphenylacetone (CAS 776-99-8). Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 776-99-8 | Product Name : 3,4-Dimethoxyphenylacetone (BSC). Retrieved from [Link]
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LookChem. (n.d.). 3,4-Dimethoxyphenylacetone CAS 776-99-8. Retrieved from [Link]
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NIST. (n.d.). 3,4-Dimethoxyphenylacetone. In NIST Chemistry WebBook. Retrieved from [Link]
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Fisher Scientific. (n.d.). CAS RN 776-99-8. Retrieved from [Link]
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